molecular formula C23H29N3O4S2 B2449066 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 497073-53-7

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2449066
M. Wt: 475.62
InChI Key: QMMHLUOCFJKXHZ-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Scientific Research Applications

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has been studied for its potential applications in biomedical research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use as a diagnostic tool for various diseases.

Mechanism Of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is not fully understood. It is believed to exert its effects by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer, and microbial infections. Further research is needed to elucidate its precise mechanism of action.

Biochemical And Physiological Effects

Studies have shown that 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide exhibits various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce the activity of certain enzymes involved in cancer progression, such as matrix metalloproteinases. This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various diseases. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide. One area of interest is its potential use as a diagnostic tool for various diseases. Another direction for research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has potential applications in biomedical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has been reported in several studies. One of the most commonly used methods involves the reaction of 4-methoxy-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride in the presence of triethylamine, followed by reduction with sodium dithionite and reaction with bis(2-methylpropyl)amine and sulfuric acid. The resulting compound is then purified using column chromatography to obtain the desired product.

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-15(2)13-26(14-16(3)4)32(28,29)18-11-9-17(10-12-18)22(27)25-23-24-21-19(30-5)7-6-8-20(21)31-23/h6-12,15-16H,13-14H2,1-5H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMHLUOCFJKXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

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